![molecular formula C25H22FNO4 B565753 (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid CAS No. 1187966-93-3](/img/new.no-structure.jpg)
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its cyclopropyl and fluorobenzo[k]phenanthridin moieties, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid typically involves multiple steps, including the formation of the cyclopropyl and fluorobenzo[k]phenanthridin rings. Common synthetic routes may involve the use of cyclopropyl bromide and fluorobenzo[k]phenanthridin precursors, followed by a series of condensation and cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or platinum-based catalysts, are often employed to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be utilized to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or fluorobenzo[k]phenanthridin moieties, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various halogenating agents.
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s fluorobenzo[k]phenanthridin moiety is particularly important for its binding affinity and specificity, influencing its overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,5S)-5-(6-Cyclopropyl-10-chlorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid
- (3R,5S)-5-(6-Cyclopropyl-10-bromobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid
- (3R,5S)-5-(6-Cyclopropyl-10-iodobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid
Uniqueness
The uniqueness of (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid lies in its fluorine atom, which significantly enhances its chemical stability and biological activity compared to its chloro, bromo, and iodo analogs. The presence of the fluorine atom also influences the compound’s electronic properties, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
1187966-93-3 |
|---|---|
Molekularformel |
C25H22FNO4 |
Molekulargewicht |
419.452 |
IUPAC-Name |
(3R,5S)-5-(6-cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-14-7-8-16-18(9-14)19(22(29)10-15(28)11-23(30)31)12-20-24(16)17-3-1-2-4-21(17)27-25(20)13-5-6-13/h1-4,7-9,12-13,15,22,28-29H,5-6,10-11H2,(H,30,31)/t15-,22+/m1/s1 |
InChI-Schlüssel |
JEAIZQYPWPSXQH-QRQCRPRQSA-N |
SMILES |
C1CC1C2=NC3=CC=CC=C3C4=C5C=CC(=CC5=C(C=C24)C(CC(CC(=O)O)O)O)F |
Synonyme |
(βR,δS)-6-Cyclopropyl-10-fluoro-β,δ-dihydroxybenzo[k]phenanthridine-8-pentanoic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)
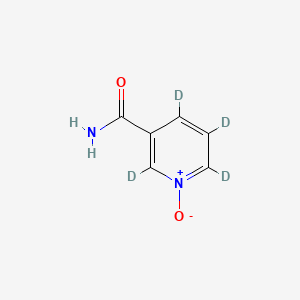

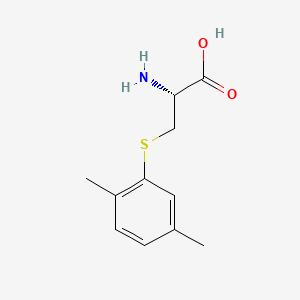
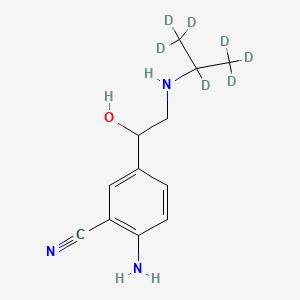
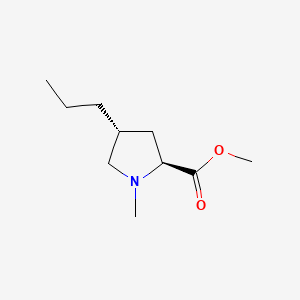
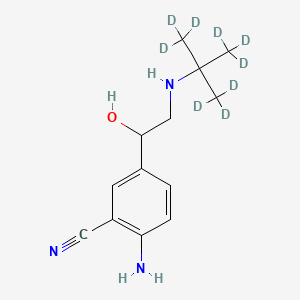
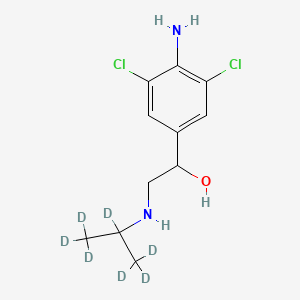
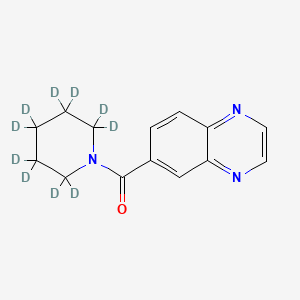
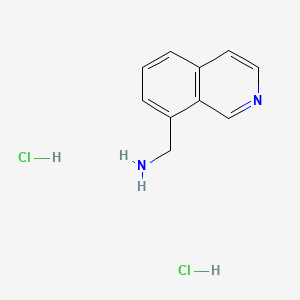
![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)
